molecular formula C9H5ClF2N2O B1371201 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole CAS No. 1153429-79-8

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B1371201
CAS No.: 1153429-79-8
M. Wt: 230.6 g/mol
InChI Key: VPOUDELZMHHFBV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 5 and a 3,4-difluorophenyl group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Key properties include:

  • Molecular formula: C₉H₅ClF₂N₂O (estimated).
  • Molecular weight: ~230.6 g/mol (calculated from analogs in ).
  • Synthetic route: Typically synthesized via microwave-assisted coupling reactions using 5-(chloromethyl)-substituted precursors, as described for related oxadiazoles .

Properties

IUPAC Name

5-(chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-4-8-13-9(14-15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOUDELZMHHFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-difluorobenzohydrazide with chloromethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation might produce a corresponding oxadiazole oxide.

Scientific Research Applications

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole with similar 1,2,4-oxadiazoles, highlighting substituent effects:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3,4-Difluorophenyl C₉H₅ClF₂N₂O ~230.6 Reactive chloromethyl group for further derivatization .
5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (6c) 4-Chlorophenyl C₉H₆Cl₂N₂O 229.0 ESI-MS [M+H]⁺: m/z 229; used in synthesis of disubstituted oxadiazoles .
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole 3-Fluorophenyl C₉H₆ClFN₂O 212.61 PubChem ID: 329820776; early-stage research compound .
5-(Chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 3-Trifluoromethylphenyl C₁₀H₆ClF₃N₂O 262.6 Enhanced lipophilicity due to CF₃ group; potential CNS drug candidate .
DDO-7263 6-Methylpyridin-3-yl C₁₄H₁₀F₂N₃O 283.25 Activates Nrf2, inhibits NLRP3 inflammasome; neuroprotective in Parkinson’s models .

Electronic and Reactivity Differences

  • Electron-Withdrawing Groups (EWGs): Fluorine and chlorine substituents increase the electrophilicity of the oxadiazole ring, enhancing stability and influencing binding interactions.
  • Chloromethyl Group: The chloromethyl substituent at position 5 is a reactive handle for nucleophilic substitution, enabling conjugation with amines, thiols, or other nucleophiles. This contrasts with non-reactive analogs like DDO-7263, which rely on pre-formed substituents for activity .

Biological Activity

5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several pyrimidine-1,3,4-oxadiazole conjugates and evaluated their anticancer properties. Among these compounds, one derivative exhibited an IC50 value of 19.56 µM against fibrosarcoma (HT-1080) cells, indicating potent growth inhibition .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHT-108019.56Induction of apoptosis via caspase activation
Compound 5eMCF-715.63Apoptosis induction and cell cycle arrest
Compound IVA-54910.38Mitochondrial-mediated apoptosis

The mechanism of action for these compounds often involves induction of apoptosis through the activation of caspases and cell cycle arrest at specific phases. For example, the compound 5e was found to activate caspase-3/7 and induce G2/M phase arrest in HT-1080 and A-549 cells .

Antiviral Activity

While the primary focus has been on anticancer properties, some studies also explored the antiviral potential of oxadiazole derivatives. However, it was noted that many tested compounds showed no significant antiviral activity against SARS-CoV-2 with EC50 values exceeding 100 µM , suggesting limited efficacy in this area .

Case Studies

Several case studies provide insights into the biological activities of oxadiazole derivatives:

  • Study on MCF-7 Cells : A derivative demonstrated substantial cytotoxicity against MCF-7 cells with an IC50 value comparable to Tamoxifen. The study revealed that these compounds could increase p53 expression levels and promote caspase-3 cleavage leading to apoptotic cell death .
  • HDAC Inhibition : Another research highlighted that certain oxadiazole derivatives exhibited potent HDAC inhibitory activity with IC50 values as low as 8.2 nM , indicating their potential as therapeutic agents for conditions requiring HDAC modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole

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